molecular formula C8H4F6O B1394893 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 957146-67-7

2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1394893
CAS No.: 957146-67-7
M. Wt: 230.11 g/mol
InChI Key: FNVNVIPRLFSOMC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF2H groups to aromatic substrates. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and various nucleophiles. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can produce complex polyaromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
  • 2-(Difluoromethoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
  • Polyfluoroalkoxy-substituted benzene derivatives

Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorinated groups, which can influence its reactivity and interactions with other molecules. The presence of both difluoromethoxy and trifluoromethyl groups on the same benzene ring can enhance its chemical stability and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNVIPRLFSOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-L round bottom flask equipped with overhead stirrer, thermocouple, nitrogen inlet, condenser and steam bath was charged with 2-fluoro-5-(trifluoromethyl)phenol (5.50 kg), sodium chlorodifluoroacetate (9.31 kg), and DMF (4 L). There was an exotherm to 46.7° C. when the 4 L of DMF was charged to the flask. The temperature of the reaction was immediately reduced to 19° C. by rapid cooling with an ice/water bath. An additional 37.3 L of DMF (total DMF, 41.3 L) was then slowly charged, maintaining the internal temperature below 30° C. After cooling to ambient temperature, water (5.5 L) was charged, resulting in a 10° C. exotherm. Potassium carbonate (5.28 kg) was then added. The ice water bath was removed and the batch was heated to 97° C. using a steam bath. The reaction was complete after aging for 2 h at 97° C., as evidenced by HPLC assay, with <1% starting material remaining. The reaction was cooled to ambient temperature, and water (42 L) was slowly added. The batch was transferred to a 170-L extractor and extracted with MTBE (2×18 L). The organic layers were combined and washed with water (1×11 L) and brine (1×11 L). The MTBE solution was pumped into a 22-L flask equipped with a thermocouple, distillation apparatus, and a heating mantle. The MTBE was distilled off at 55-118° C. and atmospheric pressure. The desired product was purified by distillation at 120-157° C. and atmospheric pressure, and was isolated as a clear oil.
Quantity
5.5 kg
Type
reactant
Reaction Step One
Quantity
9.31 kg
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Name
Quantity
37.3 L
Type
reactant
Reaction Step Three
Quantity
5.28 kg
Type
reactant
Reaction Step Four
Name
Quantity
5.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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